![molecular formula C22H15ClN4O2S B11044254 5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide](/img/structure/B11044254.png)
5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide
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Overview
Description
5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzoylimino group, a chlorophenyl group, and a phenyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Benzoylimino Group: The benzoylimino group can be introduced through a condensation reaction between a benzoyl chloride and an amine.
Attachment of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Halogenated precursors, nucleophiles; typically carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzoyl-N-(4-chlorophenyl)-4-oxoheptanamide
- 2-Benzoyl-4-chlorophenyl N-phenylcarbamate
- 2-Benzoyl-5-methoxyphenyl N-(4-chlorophenyl)carbamate
Uniqueness
5-(Benzoylimino)-2-(4-chlorophenyl)-N-phenyl-1,2,3-thiadiazole-4(2H)-carboxamide is unique due to its specific combination of functional groups and its thiadiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H15ClN4O2S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-benzoylimino-2-(4-chlorophenyl)-N-phenylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C22H15ClN4O2S/c23-16-11-13-18(14-12-16)27-26-19(21(29)24-17-9-5-2-6-10-17)22(30-27)25-20(28)15-7-3-1-4-8-15/h1-14H,(H,24,29) |
InChI Key |
DQPRZLMDTMQIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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